[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile
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Overview
Description
[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile is a compound that features a unique adamantane structure fused with a thiazole ring and an acetonitrile group
Mechanism of Action
Adamantane derivatives are a fascinating class of compounds due to their unique cage-like structure . They have been extensively studied for their potential applications in various fields, including medicine, catalysis, and material science . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
The mode of action of adamantane derivatives can vary greatly depending on their specific chemical structure and the functional groups they carry . Some adamantane derivatives have been found to interact with biological targets such as proteins or enzymes, leading to changes in their function .
The pharmacokinetics of adamantane derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can all influence its pharmacokinetics .
The action environment, including factors such as pH, temperature, and the presence of other substances, can influence the stability and efficacy of adamantane derivatives . For example, certain conditions might enhance or inhibit the compound’s interaction with its target, alter its pharmacokinetics, or affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of adamantane derivatives with thiazole and acetonitrile under specific conditions. One common method involves the use of 1-bromoadamantane, which reacts with thiazole in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Substitution: The adamantane and thiazole rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the adamantane or thiazole rings .
Scientific Research Applications
[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in antiviral and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
4-(1-Adamantyl)-1,2,3-thiadiazole: Similar in structure but with a thiadiazole ring instead of a thiazole ring.
1-Adamantylamine: Contains the adamantane structure but lacks the thiazole and nitrile groups.
Adamantane derivatives: Various derivatives with different functional groups attached to the adamantane core.
Uniqueness
[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile is unique due to the combination of the adamantane structure with a thiazole ring and a nitrile group.
Properties
IUPAC Name |
2-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c16-2-1-14-17-13(9-18-14)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWHZLLDUUVCAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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